molecular formula C7H9NO3 B122194 (3-Methylisoxazol-5-yl)methyl acetate CAS No. 43214-88-6

(3-Methylisoxazol-5-yl)methyl acetate

Cat. No. B122194
CAS RN: 43214-88-6
M. Wt: 155.15 g/mol
InChI Key: WAVXSDOFXFAFFZ-UHFFFAOYSA-N
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Description

“(3-Methylisoxazol-5-yl)methyl acetate” is a chemical compound . It is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular formula of “(3-Methylisoxazol-5-yl)methyl acetate” is C7H9NO3 . The structure of isoxazole derivatives is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Antibacterial Activities

(3-Methylisoxazol-5-yl)methyl acetate has been explored in various research contexts, notably in the synthesis of compounds with potential antibacterial properties. For instance, derivatives containing the 5-methylisoxazole moiety have been synthesized and evaluated for their antibacterial activities (Hui et al., 2002). Similarly, other studies have synthesized and tested various derivatives for antibacterial and antimicrobial activities, demonstrating the compound's relevance in developing new antibacterial agents (Hui et al., 1999).

Pharmacological Research

This compound has been used in pharmacological research, particularly in the synthesis of novel excitatory amino acid antagonists. For instance, research has been conducted on the synthesis of specific compounds using isoxazole amino acids as leads, contributing to the development of new pharmacological agents (Krogsgaard‐Larsen et al., 1991).

Chemical Synthesis and Applications

The compound has also been involved in chemical synthesis studies. For example, it has been used in the preparation of various chemical compounds that exhibit anti-inflammatory properties, demonstrating its utility in synthetic chemistry and potential therapeutic applications (Matson, 1990). Additionally, it has been instrumental in the practical preparation of compounds used in the synthesis of antibiotics (Tatsuta et al., 1994).

Other Chemical Studies

Further research includes studies on the interaction of methyl acetate with other chemical compounds, elucidating various chemical properties and reactions (Raphael et al., 2015). Additionally, the synthesis of isoxazolylpyrrolones and their reaction with other substances has been a subject of study, highlighting the compound's versatility in chemical synthesis (Sakhno et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, “(3-Methylisoxazol-5-yl)methanol”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5-3-7(11-8-5)4-10-6(2)9/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVXSDOFXFAFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylisoxazol-5-yl)methyl acetate

Synthesis routes and methods

Procedure details

To a suspension of N-chlorosuccimide (71.5 g, 535 mmol) in CHCl3 (360 mL) and pyridine (1.61 g, 20.3 mmol) was added a solution of (E)-acetaldehyde oxime (31.6 g, 535 mmol). After a period of 1 h, propargylacetate (35.0 g, 357 mmol) in a minimum of CHCl3 was added to the previous mixture. Triethylamine (114 g, 1124 mmol) was then added dropwise and the reaction mixture was cooled in a water bath in order to maintain the internal temperature below the boiling point. After a period of 1 h, the reaction mixture was concentrated in vacuo followed by the addition of EtOAc. The mixture was filtered on a glass filter and the solid washed with EtOAc, the combined filtrates were evaporated. After evaporation, additional EtOAc was added and the previous process repeated. The EtOAc was evaporated and the crude product was purified on a on Biotage system (isocratic elution 40% EtOAc:60% Hexanes) and the fractions followed by LC/MS to provide the titled compound as a clear oil. LC/MS: m/z 156 [M+H]+.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
114 g
Type
reactant
Reaction Step Three
Name
Quantity
360 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Nordqvist, G O'Mahony, M Fridén‐Saxin… - …, 2017 - Wiley Online Library
The mineralocorticoid receptor (MR) is a nuclear hormone receptor involved in the regulation of body fluid and electrolyte homeostasis. In this study we explore selectivity triggers for a …

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